4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a trimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step procedures. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under reflux conditions.
Introduction of the Trimethylpyrimidine Moiety: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine-4-bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Coupling with Quinoline: The final step involves coupling the substituted piperazine with 4-chloroquinoline under basic conditions, typically using sodium hydride in DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Pharmacology: The compound is evaluated for its antimicrobial and antiviral properties.
Biological Research: It is used in studies related to neuroprotection and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperaquine Tetraphosphate: A compound with a similar quinoline core used as an antimalarial agent.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: Another heterocyclic compound with different pharmacological properties.
Uniqueness
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potential as an antipsychotic and neuroprotective agent.
Properties
IUPAC Name |
4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-14-15(2)22-16(3)23-20(14)25-12-10-24(11-13-25)19-8-9-21-18-7-5-4-6-17(18)19/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSSDEWVBZJZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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